molecular formula C7H14OS B3433242 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one CAS No. 1803600-23-8

1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one

Cat. No. B3433242
CAS RN: 1803600-23-8
M. Wt: 146.25 g/mol
InChI Key: SNKOMIUCBSMOMJ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one, also known as 1-methyl-2-propylsulfanyl-ethan-1-one, is an organosulfur compound that is widely used in a variety of applications. It is a colorless liquid with a boiling point of 199 °C and a melting point of -42.9 °C. It is soluble in water, ethanol, and other organic solvents. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of various other compounds, such as pharmaceuticals, fragrances, and other organic compounds.

Scientific Research Applications

1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of various other compounds, such as pharmaceuticals, fragrances, and other organic compounds. Additionally, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one is not completely understood. However, it is believed to act as a catalyst in the formation of certain organic compounds. It is also believed to act as a solvent in the production of pharmaceuticals, and as a reagent in organic synthesis. Additionally, it has been suggested that it may act as a proton donor, which could facilitate the formation of certain organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one are not completely understood. However, it is believed to have an effect on the metabolism of certain compounds, as well as on the regulation of various biochemical pathways. Additionally, it has been suggested that it may have an effect on the absorption of certain drugs, as well as on the bioavailability of certain compounds.

Advantages and Limitations for Lab Experiments

1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound, which makes it suitable for use in a wide variety of experiments. However, it is also a highly reactive compound, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if not handled properly.

Future Directions

The potential applications of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one are numerous, and there are a variety of future directions for research. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research into its mechanism of action, biochemical and physiological effects, and potential applications could provide new insights into its use in various scientific and industrial applications. Additionally, further research into the potential toxicity of this compound could provide valuable information for its safe handling and use.

properties

IUPAC Name

S-(2,2-dimethylpropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOMIUCBSMOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243520
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803600-23-8
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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